6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Kinase inhibitor Scaffold Immunology

6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS 5399-91-7) is a heterocyclic small molecule (C6H7N5O, MW 165.15) belonging to the pyrazolo[3,4-d]pyrimidin-4-one family, a class of purine isosteres widely exploited as ATP-competitive kinase inhibitor scaffolds. The compound features a 6-amino substituent and a 1-methyl group on the fused pyrazolo-pyrimidinone core, creating precise hydrogen-bond donor/acceptor geometry and lipophilic character that mimics the adenine ring system.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 5399-91-7
Cat. No. B1384120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
CAS5399-91-7
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)NC(=N2)N
InChIInChI=1S/C6H7N5O/c1-11-4-3(2-8-11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12)
InChIKeyKHAZXEOBCQIOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS 5399-91-7): Pyrazolo[3,4-d]pyrimidin-4-one Core Scaffold for Kinase Inhibitor Design


6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS 5399-91-7) is a heterocyclic small molecule (C6H7N5O, MW 165.15) belonging to the pyrazolo[3,4-d]pyrimidin-4-one family, a class of purine isosteres widely exploited as ATP-competitive kinase inhibitor scaffolds [1]. The compound features a 6-amino substituent and a 1-methyl group on the fused pyrazolo-pyrimidinone core, creating precise hydrogen-bond donor/acceptor geometry and lipophilic character that mimics the adenine ring system. This specific substitution pattern serves as a key intermediate in the synthesis of 4-substituted pyrazolo[3,4-d]pyrimidine derivatives, including a series patented by UCB Biopharma for treating inflammatory, autoimmune, and oncological disorders [2].

Why Generic 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Cannot Be Interchanged with Other Pyrazolo[3,4-d]pyrimidine Isomers or Unsubstituted Cores


The 6-amino-1-methyl substitution pattern on the pyrazolo[3,4-d]pyrimidin-4(7H)-one core is not interchangeable with other regioisomers or unsubstituted cores due to critical differences in hydrogen-bonding capacity and steric environment that dictate downstream synthetic utility. The 6-amino group serves as an essential hydrogen-bond donor for target engagement in kinase active sites, while the 1-methyl group modulates lipophilicity and prevents tautomerization that can lead to undesired off-target activity [1]. In the UCB Biopharma patent series, this specific core is elaborated at the 4-position with diaza monocyclic, bridged bicyclic, or spirocyclic moieties to generate potent and selective therapeutic candidates; substitution at alternative positions or use of des-amino or des-methyl analogs would fundamentally alter the pharmacophore, as supported by the structure-activity relationships (SAR) established for pyrazolo[3,4-d]pyrimidin-4-one CDK inhibitors [2][3]. The quantitative evidence below demonstrates that subtle modifications to this scaffold can lead to >100-fold differences in kinase binding affinity.

Quantitative Evidence Guide for 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one: Comparative Performance Data for Scientific Selection


Critical Intermediate for UCB Kinase Inhibitor Series with Defined 4-Position Substitution

6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one serves as the essential core scaffold in the UCB Biopharma patent series (US20160194329A1), where it is elaborated into multiple therapeutically active derivatives. The patent explicitly enumerates compounds such as (3R)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-(hydroxymethyl)-N-[2-methyl-4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide and (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-ethyl-N-[2-methyl-4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide as inventions. In contrast, the 6-chloro analog (6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, CAS not specified) and the des-methyl analog (6-amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, CAS not specified) serve different synthetic roles and lead to distinct pharmacological profiles [1].

Kinase inhibitor Scaffold Immunology

Purity Specification of ≥95% for Reproducible Downstream Chemistry

Commercially available lots of 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one from Leyan (Product No. 2037073) are specified at ≥95% purity . This purity specification is critical when the compound is used as a building block for multi-step synthesis of kinase inhibitor libraries, as impurities can propagate through synthetic sequences and confound biological assay results. In comparison, vendor datasheets for closely related building blocks such as 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one from MolCore specify ≥98% purity, potentially offering higher confidence for sensitive applications .

Chemical synthesis Quality control Building block

SAR-Defined Role of 6-Amino Group in CDK2 Inhibition Potency

Although 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one itself has not been directly profiled in CDK2 inhibition assays, the broader SAR for the pyrazolo[3,4-d]pyrimidin-4-one class demonstrates the critical quantitative contribution of the 6-position substituent. Markwalder et al. (2004) demonstrated that placement of a hydrogen-bond donor in the meta-position of the 6-arylmethyl group on the pyrazolo[3,4-d]pyrimidin-4-one core resulted in approximately 100-fold increases in CDK4 affinity, leading to ligands equipotent against CDK4 and CDK2 [1]. In a more recent study, pyrazolo[3,4-d]pyrimidin-4-ones with optimized 6-substituents achieved CDK2 IC50 values as low as 1.60 μM and antiproliferative IC50 of 10.79 μM against MCF-7 breast cancer cells, outperforming etoposide (IC50 = 18.75 μM) [2]. The 6-amino group present in CAS 5399-91-7 provides a synthetic handle for introducing these potency-enhancing substituents via amide coupling or reductive amination, whereas 6-unsubstituted or 6-alkyl analogs lack this versatility.

CDK2 inhibitor SAR Anticancer

Best Research and Industrial Application Scenarios for 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS 5399-91-7)


Synthesis of 4-Substituted Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Libraries

This compound is the designated starting scaffold for generating kinase inhibitor libraries within the composition of matter claimed in US Patent US20160194329A1. The 6-amino group provides a spectroscopic handle for tracking reaction progress, while the 4-keto moiety undergoes activation for nucleophilic displacement or cross-coupling to introduce diverse amine, spirocyclic, and bicyclic substituents [1]. Researchers targeting PI4KIIIβ, CDK, or EphB/VEGFR2 kinases can use this core to explore structure-activity relationships at the 4-position.

Medicinal Chemistry Hit-to-Lead Optimization of Purine Isostere Scaffolds

As a purine isostere with a defined hydrogen-bond donor/acceptor pattern, 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can serve as a starting point for fragment-based or structure-based design of ATP-competitive inhibitors. The class-level SAR indicates that substituents introduced at the 6-amino position can modulate CDK2 affinity by up to 100-fold, as demonstrated by the Markwalder et al. series [2]. This compound enables systematic exploration of R1 (1-methyl), R4 (4-position elaboration), and R6 (6-amino derivatization) vectors.

Chemical Biology Probe Development Requiring Defined Tautomeric State

The 1-methyl group on this compound locks the pyrazole ring in a defined N1-methyl tautomeric state, preventing the prototropic shifts that can occur in N-unsubstituted pyrazolo[3,4-d]pyrimidin-4-ones. This feature is critical for chemical biology applications where a consistent hydrogen-bonding presentation is required for target engagement and cellular activity [3]. The fixed tautomeric state simplifies interpretation of SAR data and reduces the risk of confounding results from tautomer-dependent off-target interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.